2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(morpholin-4-yl)acetamide
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Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position of the pyrazole ring, along with a morpholinoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-3-methyl-1H-pyrazole can be formed by reacting 4-bromo-3-methyl-1,3-diketone with hydrazine under reflux conditions.
Attachment of the Morpholinoacetamide Group: The synthesized 4-bromo-3-methyl-1H-pyrazole is then reacted with morpholinoacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product, 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of a polar aprotic solvent like DMF (dimethylformamide) and a base such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation Reactions: Oxidized pyrazole derivatives.
Reduction Reactions: Reduced pyrazole derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.
Modulating Receptors: It can bind to and modulate the activity of specific receptors in the body.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1,3-THIAZOLE
- 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDINE
Uniqueness
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE is unique due to the presence of the morpholinoacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C10H15BrN4O2 |
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Molecular Weight |
303.16 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H15BrN4O2/c1-8-9(11)6-15(12-8)7-10(16)13-14-2-4-17-5-3-14/h6H,2-5,7H2,1H3,(H,13,16) |
InChI Key |
VAJFEOBDPVJZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NN2CCOCC2 |
Origin of Product |
United States |
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